(3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
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Overview
Description
(3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a bromine atom, a trifluoromethyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, introduction of the bromine atom, and addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets can be leveraged in the design of new biochemical assays and diagnostic tools.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or conductivity. Its incorporation into polymers or other materials can lead to the creation of advanced functional materials.
Mechanism of Action
The mechanism of action of (3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with bromine and trifluoromethyl groups, such as:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets (3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15BrF3NO2 |
---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
(3aS,4R,9bR)-8-bromo-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C20H15BrF3NO2/c21-12-8-15-13-5-2-6-14(13)17(25-18(15)16(9-12)19(26)27)10-3-1-4-11(7-10)20(22,23)24/h1-5,7-9,13-14,17,25H,6H2,(H,26,27)/t13-,14+,17+/m1/s1 |
InChI Key |
ITPSVLQAOTZWJK-KEYYUXOJSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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